molecular formula C9H15Cl2N5O B1589712 Moxonidine hydrochloride CAS No. 75438-58-3

Moxonidine hydrochloride

Número de catálogo: B1589712
Número CAS: 75438-58-3
Peso molecular: 280.15 g/mol
Clave InChI: SKWXZGXGBKLLOD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Clorhidrato de Moxonidina se puede sintetizar mediante una serie de reacciones químicas que implican la formación del anillo de imidazolina y la posterior cloración y metoxilación del anillo de pirimidina. La síntesis suele implicar los siguientes pasos:

  • Formación del anillo de imidazolina.
  • Cloración del anillo de pirimidina.
  • Metoxilación del anillo de pirimidina.
  • Conversión final a la sal de clorhidrato.

Métodos de Producción Industrial: En entornos industriales, el Clorhidrato de Moxonidina se produce disolviendo el compuesto en una solución de solución fundida de Polietilenglicol como agente aglutinante. La mezcla se granula, se tabletea y se obtiene en condiciones que aseguran una buena uniformidad y una mejor disolución .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Clorhidrato de Moxonidina experimenta varias reacciones químicas, que incluyen:

    Oxidación: El compuesto se puede oxidar para formar moxonidina deshidrogenada.

    Reducción: Las reacciones de reducción pueden conducir a la formación de hidroximetil-moxonidina e hidroxi-moxonidina.

    Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo de imidazolina o en el anillo de pirimidina.

Reactivos y Condiciones Comunes:

    Oxidación: Agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

    Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

    Sustitución: Diversos nucleófilos o electrófilos dependiendo de la sustitución deseada.

Productos Principales:

Aplicaciones Científicas De Investigación

Moxonidine hydrochloride is a selective imidazoline receptor agonist antihypertensive drug used primarily for treating mild to moderate essential hypertension . Beyond its primary application in hypertension, this compound has demonstrated potential in managing insulin resistance and related metabolic conditions .

Scientific Research Applications

This compound has been used in scientific research to explore various physiological effects and potential therapeutic applications:

  • Vasorelaxant Effects Studies have investigated moxonidine's vasorelaxant effects on blood vessels, exploring its potential mechanisms of action .
  • Blood-Brain Barrier Permeability this compound has been used as a standard to study its blood-brain barrier (BBB) permeability in porcine brain lipid extract .
  • Neurological Disorders Research has explored the connection between imidazoline receptor ligands like moxonidine and neurological disorders .
  • Spinal Analgesia Moxonidine is a mixed alpha(2)-adrenergic and imidazoline receptor agonist with an improved side effect profile compared to clonidine. Intrathecal (i.t.) moxonidine has been found to possess analgesic activity that, in contrast to the majority of alpha(2)AR agonists, does not .

Clinical Trials and Studies

  • A study comparing moxonidine and clonidine in treating hypertension found that both drugs effectively reduced systolic and diastolic blood pressure. Moxonidine was better tolerated, with fewer side effects like dry mouth and edema .
  • A real-world study in India assessed moxonidine use, identifying two patient groups: those with resistant hypertension and those intolerant to first-line drugs. This study highlighted the practical application of moxonidine in specific patient populations .

Data Table: Moxonidine vs. Clonidine in Hypertension Treatment

FeatureMoxonidineClonidine
Blood Pressure Reduction25.4/12.4 mm Hg25.3/10.0 mm Hg
Heart Rate ReductionNo significant changeSlight reduction (3 beats/min)
Side Effects30% incidence53% incidence
Dryness of Mouth20%47%
Edemas0.8%17%
Overall TolerabilitySignificantly betterWorse

Case Studies

While specific, detailed case studies were not available in the search results, some sources provide context for potential case scenarios:

  • Resistant Hypertension: In patients with hypertension that is difficult to control with multiple medications, moxonidine has been used to achieve better blood pressure management .
  • Intolerance to Other Medications: For individuals who experience adverse effects from first-line antihypertensive drugs, moxonidine serves as a suitable alternative .
  • Metabolic Syndrome: Moxonidine can be particularly useful in hypertensive patients who also have diabetes or impaired glucose tolerance due to its beneficial effects on insulin resistance .

Safety and Contraindications

Moxonidine is contraindicated in patients with:

  • History of angioedema
  • Heart conduction disorders (sick sinus syndrome, second- or third-degree heart block)
  • Bradycardia
  • Severe heart failure or coronary artery disease
  • Raynaud's syndrome
  • Intermittent claudication
  • Epilepsy
  • Depression
  • Parkinson's disease
  • Glaucoma

Mecanismo De Acción

El Clorhidrato de Moxonidina es un agonista selectivo del receptor de imidazolina subtipo 1 (I1). Este subtipo de receptor se encuentra tanto en las áreas presoras ventro-laterales rostrales como en las depresoras ventromediales de la médula oblonga. Al unirse a estos receptores, el Clorhidrato de Moxonidina disminuye la actividad del sistema nervioso simpático, lo que lleva a una reducción de la presión arterial . Además, promueve la excreción de sodio, mejora la resistencia a la insulina y protege contra el daño a los órganos diana hipertensivos .

Compuestos Similares:

  • Clorhidrato de Clonidina
  • Hemifumarato de Rilmenidina
  • Clorhidrato de Tizanidina

Comparación: El Clorhidrato de Moxonidina se compara con el Clorhidrato de Clonidina en términos de sus efectos antihipertensivos. Ambos compuestos muestran una eficacia similar en la reducción de la presión arterial, pero el Clorhidrato de Moxonidina tiene una mayor afinidad por el receptor de imidazolina I1 y una menor incidencia de efectos secundarios como el cansancio y la boca seca . A diferencia del Clorhidrato de Clonidina, el Clorhidrato de Moxonidina también demuestra efectos favorables sobre la resistencia a la insulina .

Comparación Con Compuestos Similares

Actividad Biológica

Moxonidine hydrochloride is a selective agonist primarily targeting imidazoline receptor subtype 1 (I1) and to a lesser extent alpha-2 adrenergic receptors. This compound has gained recognition for its antihypertensive properties, acting centrally to reduce sympathetic nervous system activity and thereby lowering blood pressure. This article delves into the biological activity of moxonidine, including its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile.

Moxonidine operates primarily through its high affinity for I1 receptors located in the central nervous system, particularly in the rostral ventrolateral medulla. The stimulation of these receptors leads to a decrease in sympathetic nervous system output, resulting in reduced systemic vascular resistance and blood pressure. Unlike older antihypertensives like clonidine, which binds similarly to both I1 and alpha-2 receptors, moxonidine exhibits a 40-fold greater affinity for I1 receptors compared to alpha-2 receptors .

Pharmacokinetics

The pharmacokinetic profile of moxonidine reveals several important characteristics:

  • Absorption : Approximately 90% of an oral dose is absorbed, with a bioavailability of about 88% .
  • Distribution : The volume of distribution is approximately 1.8 L/kg , with about 10% bound to plasma proteins .
  • Metabolism : Moxonidine undergoes minimal metabolism, with only 10-20% converted to metabolites. The primary metabolic pathway involves oxidation leading to various metabolites, although these have significantly reduced antihypertensive effects compared to the parent compound .
  • Elimination : Approximately 50-75% of moxonidine is eliminated unchanged via renal excretion within the first 24 hours post-administration . The plasma elimination half-life is about 2.2-2.3 hours , necessitating twice-daily dosing for sustained effect .

Clinical Efficacy

Moxonidine has been shown to effectively lower blood pressure in various patient populations. Clinical studies indicate:

  • A reduction in systolic blood pressure by approximately 20-30 mmHg and diastolic blood pressure by about 10-20 mmHg .
  • It has been compared favorably against other antihypertensive agents such as ACE inhibitors and beta-blockers, demonstrating similar efficacy but with a potentially better side effect profile .

Case Studies and Meta-Analyses

A meta-analysis encompassing multiple controlled studies found that moxonidine effectively reduces blood pressure across different demographics without significant variation based on age or gender. Notably, higher baseline systolic pressures were associated with greater reductions post-treatment .

Study TypePopulationFindings
Randomized Controlled TrialsEssential hypertension patientsSimilar BP reduction compared to other antihypertensives
Cohort StudiesMixed demographicsConsistent efficacy across age groups

Safety Profile

Moxonidine is generally well-tolerated with a side effect profile that is less severe than that of clonidine. Common side effects include dry mouth and sedation; however, these are reported at lower rates than with traditional alpha-2 agonists .

Additional Biological Activities

Emerging research suggests that moxonidine may also improve insulin sensitivity and glucose tolerance, which are critical factors in managing cardiovascular risk associated with hypertension. Animal studies have shown significant improvements in insulin resistance when treated with moxonidine, indicating potential benefits beyond blood pressure control .

Propiedades

Número CAS

75438-58-3

Fórmula molecular

C9H15Cl2N5O

Peso molecular

280.15 g/mol

Nombre IUPAC

6-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-4-methoxy-2-methyl-1H-pyrimidin-2-amine;hydrochloride

InChI

InChI=1S/C9H14ClN5O.ClH/c1-9(15-8-11-3-4-12-8)13-6(10)5-7(14-9)16-2;/h5,13H,3-4H2,1-2H3,(H2,11,12,15);1H

Clave InChI

SKWXZGXGBKLLOD-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC.Cl

SMILES canónico

CC1(NC(=CC(=N1)OC)Cl)NC2=NCCN2.Cl

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moxonidine hydrochloride
Reactant of Route 2
Reactant of Route 2
Moxonidine hydrochloride
Reactant of Route 3
Reactant of Route 3
Moxonidine hydrochloride
Reactant of Route 4
Moxonidine hydrochloride
Reactant of Route 5
Moxonidine hydrochloride
Reactant of Route 6
Moxonidine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.